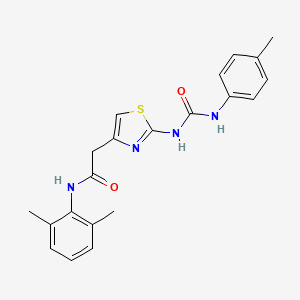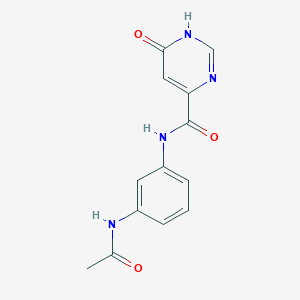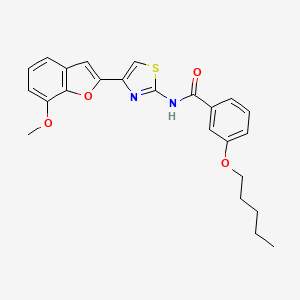![molecular formula C16H21N3O3 B2893519 7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 896013-69-7](/img/structure/B2893519.png)
7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-isopropoxypropyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves a reaction between easily available chalcones and benzamidine hydrochloride . A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared starting from 2(1H) pyridone 1 hydrolysis, de-carboxylation, selective via-alkylation followed by rearrangement to give O pyridine-2-amine 3 .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of the newly synthesized compounds was confirmed by spectroscopic data .Chemical Reactions Analysis
The procedure for the synthesis of pyrimidines involves a reaction between easily available chalcones and benzamidine hydrochloride . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .科学的研究の応用
Methylation and Structural Modification for Enhanced Analgesic Properties
Methylation at specific positions of the pyrido[1,2-a]pyrimidine nucleus has been explored as a strategy to optimize the biological properties of derivatives. The synthesis targets modifications aimed at enhancing analgesic properties, demonstrating that such chemical alterations can lead to compounds with increased biological activity, particularly for para-substituted derivatives. This research suggests the potential for developing new analgesic agents through strategic structural modifications of the pyrido[1,2-a]pyrimidine framework (Ukrainets et al., 2015).
Regioselective Synthesis for Diverse Derivatives
Studies on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides have highlighted the versatility of the pyrido[1,2-a]pyrimidine scaffold in generating a wide array of substituted derivatives. This work demonstrates the ability to selectively introduce various substituents, paving the way for the creation of compounds with tailored physical, chemical, or biological properties (Drev et al., 2014).
Minimizing Metabolism by Aldehyde Oxidase
The rapid metabolism of imidazo[1,2-a]pyrimidine derivatives by aldehyde oxidase has been a significant challenge in developing therapeutically viable compounds. Research into medicinal chemistry strategies to avoid this metabolism has revealed effective approaches, such as altering the heterocycle or blocking the reactive site, which are crucial for enhancing the stability and efficacy of these compounds (Linton et al., 2011).
Synthesis of Pyrimidine N-Oxides
A general method for synthesizing pyrimidine N-oxides from carboxamide oximes represents another facet of research applications. This methodology enables the preparation of N-oxides, highlighting the synthetic versatility of the pyrido[1,2-a]pyrimidine core for creating compounds with potentially unique biological activities (Mlakar et al., 1998).
Antimicrobial Activity of Derivatives
The synthesis and biological evaluation of pyrido[1,2-a]pyrimidine derivatives for antimicrobial activity underscore the therapeutic potential of these compounds. Through the condensation of different arylidenes with 2-aminopyridine, a series of derivatives were characterized and screened, showing promise as antimicrobial agents (Merja et al., 2004).
作用機序
Target of Action
The primary targets of this compound are currently unknown. Pyrimidines, which are part of the compound’s structure, are known to interact with a variety of enzymes and proteins . .
Mode of Action
Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators
Biochemical Pathways
Pyrimidines are known to affect a variety of pathways due to their broad range of chemical and biological properties
Result of Action
Given the potential anti-inflammatory effects suggested by the presence of a pyrimidine structure , it is possible that the compound could have an impact on inflammatory responses in the body.
将来の方向性
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could be a potential future direction for research involving “N-(3-isopropoxypropyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”.
特性
IUPAC Name |
7-methyl-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)22-8-4-7-17-15(20)13-9-18-14-6-5-12(3)10-19(14)16(13)21/h5-6,9-11H,4,7-8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCZGSFCZJUFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCCCOC(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2893436.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2893438.png)


![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2893444.png)
![methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2893445.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2893449.png)
![N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2893450.png)


![4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2893455.png)

